
S-(3-methylbut-2-en-1-yl) 2-oxo-2-phenylethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(3-methylbut-2-en-1-yl) 2-oxo-2-phenylethanethioate: is an organic compound characterized by its unique structure, which includes a phenyl group, a thioester linkage, and a 3-methylbut-2-en-1-yl substituent. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(3-methylbut-2-en-1-yl) 2-oxo-2-phenylethanethioate typically involves the reaction of 3-methylbut-2-en-1-yl thiol with 2-oxo-2-phenylethanoic acid under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the thioester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the thioester group is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or alcohols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: S-(3-methylbut-2-en-1-yl) 2-oxo-2-phenylethanethioate is used as a building block in organic synthesis. Its reactivity makes it valuable for creating more complex molecules.
Biology and Medicine: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors. It could serve as a lead compound in drug discovery efforts.
Industry: In industrial applications, this compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism by which S-(3-methylbut-2-en-1-yl) 2-oxo-2-phenylethanethioate exerts its effects depends on its interaction with molecular targets. The thioester group can undergo hydrolysis, releasing the active thiol and carboxylic acid components. These components can then interact with various biological pathways, potentially inhibiting or activating specific enzymes.
Comparaison Avec Des Composés Similaires
- 3-methylbut-2-en-1-yl acetate
- 2-oxo-2-phenylethyl acetate
- 3-methylbut-2-en-1-yl 2-oxo-2-phenylethanoate
Propriétés
Formule moléculaire |
C13H14O2S |
|---|---|
Poids moléculaire |
234.32 g/mol |
Nom IUPAC |
S-(3-methylbut-2-enyl) 2-oxo-2-phenylethanethioate |
InChI |
InChI=1S/C13H14O2S/c1-10(2)8-9-16-13(15)12(14)11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 |
Clé InChI |
HMNHIKOPADHMKO-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCSC(=O)C(=O)C1=CC=CC=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (R)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B12865073.png)
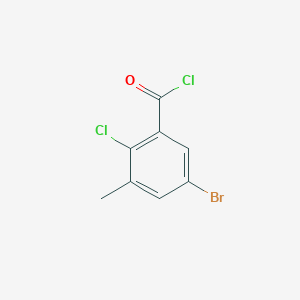



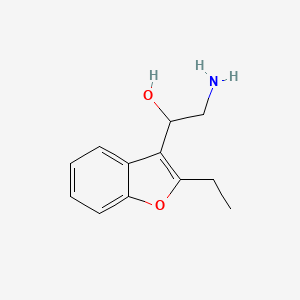
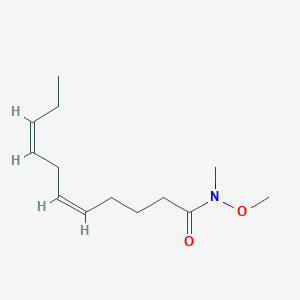
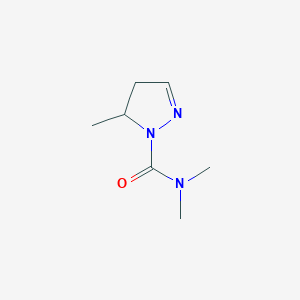
![4-(Chloromethyl)benzo[d]oxazol-2-amine](/img/structure/B12865102.png)
![N-(1H-Benzo[d]imidazol-2-yl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B12865109.png)

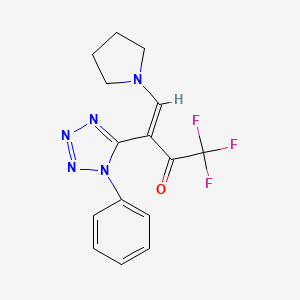

![2-(Chloromethyl)-5-hydroxybenzo[d]oxazole](/img/structure/B12865130.png)
